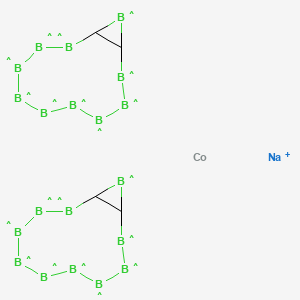
Sodium cobalticarborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cobalticarborane is introduced as a promising precatalyst for forming an Oxygen Evolution Reaction (OER) cobalt-based catalyst .
Synthesis Analysis
The cobalt-based catalyst was characterized by several methods and is suggested to be Co (III) (hydr)oxide . An interesting approach to synthesize cobalt oxide for OER through a slow decomposition of a precatalyst is outlined .Molecular Structure Analysis
The molecular formula of this compound is C4H4B20CoNa+ . The cobalt-based catalyst was characterized by several methods and is suggested to be Co(III) (hydr)oxide .Chemical Reactions Analysis
The oxygen evolution reaction (OER) is a slow reaction that provides low-cost electrons for water reduction reactions . This compound is introduced as a promising precatalyst to form an efficient oxygen-evolving catalyst .Physical And Chemical Properties Analysis
The molecular weight of this compound is 350.3 g/mol . The molecular formula is C4H4B20CoNa+ .Wissenschaftliche Forschungsanwendungen
Thermoelectric and Superconducting Properties
- Electron Control in Sodium Cobaltate : Sodium cobaltate (NaxCoO2) has shown potential for thermoelectric applications. The sodium content in its intercalation layers can be altered electrochemically, impacting the number of conduction electrons and influencing magnetic and superconducting properties (Roger et al., 2007).
Magnetic and Structural Analysis
- Cobalt-59 NMR Studies : The Co(C2B9H11)2- ion has been analyzed using cobalt-59 NMR spectroscopy at high fields, providing insights into its structural and electronic properties (Ooms et al., 2007).
Catalytic Applications
- Cobalt-based Catalysts : Cobalt compounds, including cobalticarborane, have been explored as catalysts in reactions like the hydrolysis of sodium borohydride (NaBH4) and ammonia borane (NH3BH3) (Demirci & Miele, 2014).
Boron Neutron Capture Therapy
- Porphyrin-Cobaltacarborane Conjugates : Novel boron-rich compounds combining porphyrin and cobaltacarborane have potential applications in boron neutron capture therapy for tumors (Hao & Vicente, 2005).
Ion Coordination and Polymer Formation
- Ni(II) Macrocycle and Cobalt(III) Bis(dicarbollide) : Studies on the coordination of cobalt(III) bis(dicarbollide) with nickel macrocycles provide insights into the formation of polymers and ion interactions in complex chemical structures (Malic et al., 2002).
Wirkmechanismus
Target of Action
Sodium cobalticarborane is primarily targeted towards the Oxygen Evolution Reaction (OER) . The OER is a slow reaction that provides low-cost electrons for water reduction reactions .
Mode of Action
This compound acts as a promising precatalyst for forming an OER cobalt-based catalyst . The cobalt-based catalyst, suggested to be Co(III) (hydr)oxide , interacts with its target, the OER, to facilitate the reaction.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the water splitting pathway . This pathway is crucial for converting renewable electricity into fuel . This compound, as a precatalyst, aids in the OER, a key step in the water splitting pathway.
Result of Action
The result of this compound’s action is the facilitation of the OER. It helps to provide low-cost electrons for water reduction reactions, thereby aiding in the conversion of renewable electricity into fuel .
Action Environment
The efficacy and stability of this compound as a precatalyst can be influenced by various environmental factors. For instance, the overpotential for the onset of OER in the presence of this compound is 315 mV using fluorine-doped tin oxide electrodes . The onsets of OERs in the presence of this compound using gold, platinum, and glassy carbon electrodes in KOH solutions (1.0 M) turned out to be 275, 284, and 330 mV, respectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/2C2H2B10.Co.Na/c2*3-1-2(3)5-7-9-11-12-10-8-6-4-1;;/h2*1-2H;;/q;;;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAFRIHSFLRTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[B]1[B][B][B][B]C2[B]C2[B][B][B][B]1.[Na+].[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4B20CoNa+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746075 |
Source


|
| Record name | PUBCHEM_71310133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99492-72-5 |
Source


|
| Record name | PUBCHEM_71310133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium bis(1,2-dicarbollide)cobaltate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3176404.png)







![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
